4-Bromo-1H-imidazol-2-amine
Description
4-Bromo-1H-imidazol-2-amine (CAS: 1266114-75-3, molecular formula: C₇H₆BrN₃, molecular weight: 212.05 g/mol) is a brominated benzimidazole derivative with a primary amine group at the 2-position and a bromine atom at the 4-position of the heterocyclic ring . It is commercially available through suppliers like American Elements and is utilized in pharmaceutical and materials research due to its versatile reactivity. The compound’s structure enables participation in hydrogen bonding (via the amine group) and halogen-mediated interactions (via bromine), making it a valuable scaffold in drug design and coordination chemistry .
Properties
IUPAC Name |
5-bromo-1H-imidazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3/c4-2-1-6-3(5)7-2/h1H,(H3,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKWREJUEXNWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=N1)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1H-imidazol-2-amine typically involves the bromination of 1H-imidazol-2-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1H-imidazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro or nitroso derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products Formed:
- Substituted imidazoles
- Nitro or nitroso derivatives
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
4-Bromo-1H-imidazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Material Science: The compound is used in the development of advanced materials, including organic semiconductors and conductive polymers.
Biological Research: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-1H-imidazol-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to active sites of enzymes or receptors, thereby modulating their activity. The bromine and amino groups play crucial roles in the binding interactions, often forming hydrogen bonds or participating in halogen bonding with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Effects
5-Bromo-1H-benzo[d]imidazol-2-amine
- Similarity : 0.95 (nearly identical except for bromine position) .
- Key Differences: Bromine at the 5-position instead of 3.
- Synthesis: Not explicitly detailed in evidence, but analogous methods (e.g., condensation reactions) are likely used .
6-Bromo-1H-benzo[d]imidazol-4-amine
Methyl-Substituted Derivatives
4-Bromo-2-methyl-1H-benzimidazol-6-amine
- Synthesis : Yield of 66%, characterized by FT-IR (C=N stretch at 1633 cm⁻¹) and NMR (δ 2.38 ppm for CH₃) .
4-Bromo-2-methyl-1H-benzimidazole
Halogenated and Functionalized Derivatives
5,6-Dibromo-1H-benzo[d]imidazole
- CAS : 791595-74-9 .
- Impact : Dual bromine substitution increases molecular weight (291.96 g/mol) and electron-withdrawing effects, altering redox properties and interaction with aromatic π-systems .
(E)-3-(1-(3-((4-Bromophenyl)amino)-3-oxopropyl)-1H-benzo[d]imidazol-2-yl)acrylic acid (6g)
Research Implications
- Synthetic Flexibility : Bromine and amine groups allow diverse functionalization, enabling tailored physicochemical properties (e.g., solubility, stability) .
- Biological Relevance : Brominated benzimidazoles are explored as kinase inhibitors (e.g., IDO1 inhibitors) and antimicrobial agents, where substituent positioning critically impacts efficacy .
- Crystallography : Halogen bonds from bromine aid in crystal packing, as seen in structures resolved using tools like WinGX .
Biological Activity
4-Bromo-1H-imidazol-2-amine is a halogenated imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to various bioactive molecules and is being explored for its pharmacological properties, particularly in the fields of antimicrobial and anticancer research.
This compound possesses the following chemical characteristics:
- Molecular Formula : C3H4BrN3
- Molecular Weight : 175.99 g/mol
- Structure : The compound features a bromine atom at the 4-position of the imidazole ring, which influences its biological activity and interaction with molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The precise mechanism of action remains under investigation; however, it is hypothesized that the bromine substituent enhances lipophilicity, potentially improving membrane permeability and target engagement.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study examining various imidazole derivatives, it was found that compounds with halogen substitutions, such as bromine, often displayed enhanced antibacterial efficacy against resistant strains of bacteria. The compound's mechanism may involve inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Anticancer Potential
In vitro studies have suggested that this compound can induce apoptosis in cancer cell lines. The compound has been shown to inhibit cell proliferation and promote cell cycle arrest, particularly in human carcinoma cells. This activity is thought to be mediated through the modulation of signaling pathways involved in cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial effects of various imidazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This finding highlights its potential as a lead compound for developing new antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Control (no treatment) | >128 | Staphylococcus aureus |
Study 2: Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated an IC50 value of approximately 15 µM for A549 cells, suggesting potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15 |
| MCF7 | 25 |
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological profile of this compound. For example, modifications to the imidazole ring have been explored to improve solubility and metabolic stability while maintaining or enhancing biological activity.
Synthesis Advances
A scalable synthesis method has been developed for producing this compound efficiently, yielding high purity suitable for biological testing. This advancement facilitates further research into its pharmacological applications.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 4-Bromo-1H-imidazol-2-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via bromination of 1H-imidazol-2-amine using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. For example, NBS in dichloromethane at 0–25°C achieves regioselective bromination at the 4-position . Solvent choice (e.g., acetonitrile vs. DCM) impacts reaction kinetics and byproduct formation. Yields range from 60–85%, with purity confirmed via HPLC or TLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify substitution patterns (e.g., bromine at C4 vs. C2) and amine proton environments.
- XRD : Single-crystal X-ray diffraction (using software like SHELX ) resolves 3D structure, bond angles, and intermolecular interactions.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 176.96 for CHBrN) .
Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The C-Br bond at the 4-position is electrophilic, enabling Suzuki couplings or SNAr reactions. For instance, coupling with arylboronic acids in Pd-catalyzed conditions yields biaryl derivatives. Reaction rates depend on solvent polarity (e.g., DMF accelerates nucleophilic attack) and temperature .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reaction mechanisms of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP ) with basis sets like 6-311+G(d,p) calculate HOMO/LUMO energies, revealing charge distribution at the bromine site. Transition state analysis (e.g., for bromine displacement) identifies activation energies, validated against experimental kinetics .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Data Triangulation : Cross-validate enzyme inhibition assays (e.g., IC values) with structural analogs (e.g., 5-Bromo-benzimidazoles ).
- Computational Docking : Use AutoDock or Schrödinger to model binding modes with target proteins (e.g., kinases), identifying steric clashes or electronic mismatches .
- Control Experiments : Test for off-target effects via counter-screens and adjust substituents (e.g., methyl vs. fluorine) to enhance selectivity .
Q. How do steric and electronic effects of the methyl group (if present at N1) modulate the compound’s stability and bioactivity?
- Methodological Answer : Methylation at N1 reduces ring flexibility, increasing thermal stability (TGA data shows decomposition >200°C). However, it may hinder binding in enzyme pockets (e.g., CYP450 isoforms), as shown in MD simulations comparing 1-methyl vs. 1H analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
